REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=1)C>Cl>[Cl:14][C:9]1[CH:8]=[C:7]([NH:6][CH2:5][C:4]([OH:15])=[O:3])[CH:12]=[CH:11][C:10]=1[Cl:13]
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Name
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|
Quantity
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0.38 g
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Type
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reactant
|
Smiles
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C(C)OC(CNC1=CC(=C(C=C1)Cl)Cl)=O
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Name
|
|
Quantity
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7 mL
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Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed for 4 h
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
Water was removed under reduced pressure
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Type
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FILTRATION
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Details
|
the resulting solids were collected by filtration
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Type
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WASH
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Details
|
washed with ether
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Type
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CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |